2-chloro-4,6-dimethyl-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide
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Overview
Description
2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chlorine, methyl groups, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the chlorination of 4,6-dimethylpyridine to introduce the chlorine atom at the 2-position. This is followed by the acylation of the resulting compound with 2-methylpropanoyl chloride to form the corresponding acyl derivative. Finally, the carbohydrazide moiety is introduced through a reaction with hydrazine hydrate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethylpyridine: A simpler derivative lacking the carbohydrazide moiety.
4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide: Similar structure but without the chlorine atom.
2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine: Lacks the carbohydrazide group.
Uniqueness
2-chloro-4,6-dimethyl-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-6(2)11(17)15-16-12(18)9-7(3)5-8(4)14-10(9)13/h5-6H,1-4H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVLYBNNUFROAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NNC(=O)C(C)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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